1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-19-8-1-2-9-20(19)25-12-14-26(15-13-25)22(27)17-6-5-7-18(16-17)28-21-10-3-4-11-24-21/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEIFJSJNMYNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule decomposes into two primary fragments:
- 1-(2-Fluorophenyl)piperazine : Synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
- 3-(Pyridin-2-yloxy)benzoyl chloride : Derived from 3-hydroxybenzoic acid through etherification followed by chlorination.
Coupling these fragments via amide bond formation completes the synthesis. Patent data emphasizes the preference for carbodiimide-mediated coupling over direct Schotten-Baumann conditions due to superior regioselectivity.
Fragment Synthesis Methodologies
Preparation of 1-(2-Fluorophenyl)piperazine
Two dominant approaches exist:
- Method A : Reacting piperazine with 1-bromo-2-fluorobenzene under Buchwald-Hartwig amination conditions (Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C), yielding 68-72% product.
- Method B : Nucleophilic substitution using K₂CO₃ in DMF at 150°C, achieving 54% yield but requiring 24-hour reaction times.
Table 1: Comparative Analysis of 1-(2-Fluorophenyl)piperazine Synthesis
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | None |
| Base | Cs₂CO₃ | K₂CO₃ |
| Temperature (°C) | 110 | 150 |
| Time (h) | 12 | 24 |
| Yield (%) | 72 | 54 |
Synthesis of 3-(Pyridin-2-yloxy)benzoyl Chloride
A three-step sequence is employed:
- Etherification : 3-Hydroxybenzoic acid reacts with 2-chloropyridine using CuI/L-proline in DMSO at 80°C (82% yield).
- Ester Protection : Methyl ester formation with SOCl₂/MeOH (quantitative conversion).
- Chlorination : Thionyl chloride (3 equiv) in refluxing dichloromethane generates the acyl chloride.
Coupling Strategies and Optimization
Amide Bond Formation
The critical coupling step exhibits strong dependence on activating agents:
- EDC/HOBt System : Achieves 78% yield in THF at 0°C → RT over 6 hours.
- DCC/DMAP : Provides 65% yield but generates insoluble dicyclohexylurea byproducts complicating purification.
- In Situ Chloride Activation : Direct use of 3-(pyridin-2-yloxy)benzoyl chloride with piperazine in presence of Et₃N (58% yield, requires excess acyl chloride).
Table 2: Coupling Efficiency Across Activation Methods
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| EDC/HOBt | THF | 0→25 | 6 | 78 | 98.2 |
| DCC/DMAP | CH₂Cl₂ | 25 | 12 | 65 | 94.7 |
| Acyl chloride/Et₃N | EtOAc | 0→40 | 8 | 58 | 97.1 |
Purification and Analytical Characterization
Crystallization Techniques
Scale-Up Considerations and Industrial Relevance
Alternative Synthetic Pathways
Enzymatic Coupling
Lipase-mediated acylation in ionic liquids ([BMIM][BF₄]) achieves 41% yield but offers superior stereocontrol for chiral derivatives.
Flow Chemistry Approaches
Microreactor systems (0.5 mm ID) reduce reaction times from hours to minutes (85% yield in 11 minutes residence time).
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant effects. The incorporation of the fluorophenyl group may enhance the binding affinity to serotonin receptors, potentially leading to improved efficacy in treating depression. Studies have shown that similar compounds can modulate neurotransmitter levels, which is critical in managing depressive disorders.
Antitumor Properties
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Investigations into its effects on cancer cell lines have demonstrated cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.
Antimicrobial Activity
Compounds containing piperazine rings have been reported to possess antimicrobial properties. Preliminary studies on 1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine indicate effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including those similar to this compound. Results showed that these compounds significantly reduced depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .
Case Study 2: Antitumor Activity
In vitro studies conducted on breast cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis demonstrated increased sub-G1 populations, indicating cell death . This study highlights the compound's potential as an anticancer agent and warrants further investigation into its efficacy in vivo.
Case Study 3: Antimicrobial Properties
A recent investigation assessed the antimicrobial activity of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential application as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the benzoyl or piperazine rings, leading to differences in melting points, molecular weights, and solubility. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃ in 8b) correlate with higher melting points and enhanced antibacterial activity .
- Fluorine Substitution: The 2-fluorophenyl group in the target compound and analogs like Norbo-15 improves blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
Pharmacological Activity
- Antibacterial Activity : Piperazine derivatives with methoxy or chloro substituents (e.g., compounds 2 and 8 in ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria. However, the target compound’s pyridin-2-yloxy group may shift its activity toward receptor modulation rather than antibacterial effects .
- CNS Activity : Analogs like 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine () demonstrate reinforcing effects in primates, suggesting that the target compound’s fluorophenyl and pyridyloxy groups could similarly influence dopamine or serotonin receptors .
- Serotonergic/Dopaminergic Activity : Mixed 5-HT1A/D2 ligands (e.g., compound 8 in ) highlight the role of arylpiperazines in antipsychotic drug design. The target compound’s benzoyl group may enhance selectivity for specific receptor subtypes .
Biological Activity
The compound 1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a novel piperazine derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 336.37 g/mol
- CAS Number : Not specified in the provided data.
Structural Features
- The compound features a piperazine core, which is known for its versatility in drug design.
- The presence of a fluorophenyl group is significant for enhancing lipophilicity and biological activity.
- The pyridin-2-yloxy moiety may contribute to receptor binding affinity and selectivity.
Research indicates that compounds containing piperazine and pyridine functionalities exhibit various biological activities, including:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease .
- Anticancer Properties : Some piperazine derivatives have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in oncology .
Case Studies and Research Findings
-
Inhibition of MAO-A and MAO-B :
- A study evaluated several pyridazinone derivatives that included the piperazine moiety. One compound demonstrated an IC value of 0.013 µM against MAO-B, indicating strong inhibitory activity. This suggests that structurally similar compounds could be effective in regulating neurotransmitter levels .
-
Cytotoxicity Against Cancer Cell Lines :
- The cytotoxic effects of related pyridazinone derivatives were tested on L929 fibroblast cells. Results showed that certain derivatives caused significant cell death at higher concentrations, while others exhibited lower toxicity profiles, indicating a potential therapeutic window for further development .
- Receptor Binding Studies :
Comparative Biological Activity Table
Q & A
What are the key synthetic routes for 1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols, including alkylation and coupling reactions. For example:
- Alkylation: React 2-fluorophenylpiperazine with a benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridin-2-yloxybenzoyl moiety. Reaction progress is monitored via TLC (2:1 hexane:ethyl acetate) .
- Coupling: Use nucleophilic aromatic substitution or Ullmann-type coupling to attach the pyridinyloxy group. Optimize yields by controlling temperature (room temperature to 80°C) and solvent polarity .
- Purification: Column chromatography (silica gel, ethyl acetate:hexane gradients) ensures high purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the piperazine and aryl rings. For example, the 2-fluorophenyl group shows distinct splitting patterns due to fluorine’s electronegativity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared Spectroscopy (IR): Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups .
- HPLC/TLC: Monitor reaction completion and purity using 1:2 hexane:ethyl acetate (TLC) or C18 columns (HPLC) with UV detection .
What are the primary biological targets of this compound, and how are they identified experimentally?
Level: Basic
Answer:
- Serotonin Receptors (5-HT₁A/5-HT₂A): Radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) quantify affinity. Competitive displacement curves determine IC₅₀ values .
- Dopamine Receptors (D₂/D₃): Functional assays (e.g., cAMP inhibition) in transfected HEK293 cells assess agonist/antagonist activity .
- Antimicrobial Screening: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria guide structure-activity relationship (SAR) studies .
How do structural modifications (e.g., halogen substitution) influence receptor binding affinity and selectivity?
Level: Advanced
Answer:
- Fluorine vs. Chlorine: The 2-fluorophenyl group enhances metabolic stability and lipophilicity compared to chlorophenyl analogs, as shown in logP measurements and microsomal stability assays .
- Pyridinyloxy Position: Moving the pyridin-2-yloxy group to the 4-position reduces 5-HT₁A affinity by 10-fold, confirmed via molecular docking (e.g., Glide SP scoring in Schrödinger) .
- Piperazine Conformation: Chair vs. boat conformations alter steric accessibility. X-ray crystallography or NOESY NMR reveals preferred binding poses .
How can researchers resolve contradictory data in receptor binding studies (e.g., conflicting Ki values across studies)?
Level: Advanced
Answer:
- Assay Standardization: Use common reference ligands (e.g., ketanserin for 5-HT₂A) and cell lines (CHO-K1 vs. HEK293) to minimize variability .
- Computational Validation: Molecular dynamics simulations (e.g., Desmond) assess binding pocket flexibility. Compare MM-GBSA scores to experimental Ki values .
- Meta-Analysis: Pool data from multiple studies (e.g., ChEMBL database) and apply multivariate regression to identify confounding variables (e.g., buffer pH, radioligand concentration) .
What experimental designs are recommended for evaluating functional activity in neurotransmitter systems?
Level: Advanced
Answer:
- Functional Selectivity (Bias Signaling): Measure β-arrestin recruitment (BRET assays) vs. G-protein activation (cAMP/GTPγS) to identify biased agonism .
- In Vivo Electrophysiology: Single-unit recordings in rat dorsal raphe nuclei assess 5-HT₁A autoreceptor inhibition .
- Knockout Models: Compare wild-type and 5-HT₁A⁻/⁻ mice in behavioral assays (e.g., forced swim test) to isolate receptor-specific effects .
How does the 2-fluorophenyl group impact pharmacokinetics and blood-brain barrier (BBB) penetration?
Level: Advanced
Answer:
- Lipophilicity: Fluorine increases logP by ~0.5 units (measured via shake-flask method), enhancing passive BBB diffusion .
- Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) show reduced oxidative metabolism compared to non-fluorinated analogs .
- Passive Diffusion: Parallel artificial membrane permeability assays (PAMPA-BBB) predict CNS availability (>4.0 × 10⁻⁶ cm/s indicates high penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
